![molecular formula C7H5N3O2 B063782 Imidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 160911-42-2](/img/structure/B63782.png)
Imidazo[1,2-b]pyridazine-2-carboxylic acid
Overview
Description
Imidazo[1,2-b]pyridazine-2-carboxylic acid is a type of heterocyclic compound . It is considered a crucial target product and key intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid involves several protocols. These include metal-free direct synthesis, which has been highlighted as an effective method in the past decade . The synthesis process is also assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-b]pyridazine-2-carboxylic acid is characterized by unique physicochemical properties. It has a weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazine-2-carboxylic acid is involved in a broad spectrum of chemical reactions. It plays a significant role in transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
Imidazo[1,2-b]pyridazine-2-carboxylic acid has a molecular weight of 163.14 . It is characterized by unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Scientific Research Applications
Treatment of Autoimmune Diseases
Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives have been found to inhibit IL-17A, a major pathological cytokine secreted from Th17 cells . This cytokine plays a key role in chronic inflammation and is a major driver of tissue damage . Therefore, these compounds can be used in the treatment of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Psoriasis Treatment
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives, as IL-17A inhibitors, can dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis .
Rheumatoid Arthritis Treatment
Rheumatoid arthritis is another autoimmune disease where the IL-23/IL-17 axis plays a crucial role . Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives can be used to treat this condition by inhibiting IL-17A .
Multiple Sclerosis Treatment
Multiple sclerosis is a chronic disease that affects the central nervous system. The IL-23/IL-17 axis is also involved in the pathogenesis of this disease . Therefore, Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives can be used as a treatment option .
Inflammation Treatment
IL-17A is a pro-inflammatory cytokine that plays a key role in normal immune and inflammatory responses to pathogens . Therefore, Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives, as IL-17A inhibitors, can be used in the treatment of various inflammatory conditions .
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine-2-carboxylic acid primarily targets the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from carrying out its normal function, which in turn reduces inflammation and tissue damage .
Biochemical Pathways
The IL-17A pathway is the primary biochemical pathway affected by this compound . IL-17A induces normal immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, the compound disrupts this pathway, potentially alleviating the symptoms of these diseases .
Result of Action
The inhibition of IL-17A by Imidazo[1,2-b]pyridazine-2-carboxylic acid can lead to a reduction in inflammation and tissue damage, potentially improving the symptoms of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Action Environment
The action of Imidazo[1,2-b]pyridazine-2-carboxylic acid can be influenced by various environmental factors.
Future Directions
properties
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUCPOYNIOJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442002 | |
Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160911-42-2 | |
Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural modification explored in the synthesis of novel compounds based on Imidazo[1,2-b]pyridazine-2-carboxylic acid?
A1: Researchers focused on introducing a thiazolidin moiety into the Imidazo[1,2-b]pyridazine-2-carboxylic acid structure. [] This modification aimed to incorporate three active pharmacophores within a single molecular framework, potentially leading to enhanced biological activity. The synthesis involved using Imidazo[1,2-b]pyridazine-2-carboxylic acid as a starting compound and utilizing various intermediates like Imidazo[1,2-b]pyridazine-2-carbonyl chloride, Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide, and Imidazo[1,2-b]pyridazine-2-carboxylic acid benzylidene-hydrazide. []
Q2: What biological activities have been investigated for Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives?
A2: A series of Imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities. [] The researchers studied the compounds' inhibitory effects on carrageenan-induced edema in rat paws and acetic acid-induced writhes in mice to assess their anti-inflammatory and analgesic properties. [] Additionally, the ulcerogenic potential of these derivatives was examined in the rat gastric mucosa. [] This research aimed to understand the structure-activity relationship within this class of compounds, comparing their pharmacological activities with previously studied Imidazo[1,2-b]pyridazine analogs. []
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